molecular formula C16H23Cl2N3O2S B12516005 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride

Katalognummer: B12516005
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: BFOPDSJOLUQULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry (IUPAC) Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is 4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline dihydrochloride . This name reflects its core structural features:

  • An isoquinoline backbone substituted at the 4-position with a methyl group (-CH₃) and at the 5-position with a sulfonyl group (-SO₂).
  • The sulfonyl group is bonded to a 1,4-diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms. This diazepane ring is further substituted at the 2-position with a methyl group.
  • The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules as counterions.

Key structural descriptors include:

  • InChI : InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H.
  • SMILES : CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl.

These identifiers encode the compound’s stereochemistry, connectivity, and salt form, providing unambiguous representation for chemical databases.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across scientific literature and chemical databases:

Synonym Registry Identifier Source
H 1152 dihydrochloride CAS 451462-58-1
4-Methyl-5-[(2S)-2-methyl-1,4-diazepan-1-ylsulfonyl]isoquinoline PubChem CID 66707179
SCHEMBL507872 SCHEMBL ID 507872
(S)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline ChemSpider ID 394969

The CAS Registry Number (RN) 451462-58-1 is the primary identifier for this compound in commercial and regulatory contexts. Its PubChem entry (CID 66707179) consolidates experimental and computational data, including spectral properties and biological activity. The stereospecific designation "(S)" in some synonyms refers to the configuration of the methyl-substituted carbon in the diazepane ring.

Molecular Formula and Weight Calculations

The molecular formula of the compound is C₁₆H₂₃Cl₂N₃O₂S . This formula accounts for:

  • 16 carbon atoms in the isoquinoline and diazepane rings.
  • 23 hydrogen atoms , including those in the methyl and diazepane groups.
  • 2 chlorine atoms from the hydrochloride counterions.
  • 3 nitrogen atoms in the diazepane and isoquinoline moieties.
  • 2 oxygen atoms in the sulfonyl group.
  • 1 sulfur atom in the sulfonyl group.

Molecular weight calculation :
\
$$
\text{MW} = (12.01 \times 16) + (1.008 \times 23) + (35.45 \times 2) + (14.01 \times 3) + (16.00 \times 2) + 32.07 = 392.3 \, \text{g/mol}
$$

This matches the experimentally reported molecular weight of 392.3 g/mol . The calculation confirms the stoichiometry of the dihydrochloride salt, which increases the molecular weight by 72.92 g/mol compared to the free base form.

Component Atomic Contribution Total Mass (g/mol)
Carbon (C₁₆) 12.01 × 16 192.16
Hydrogen (H₂₃) 1.008 × 23 23.18
Chlorine (Cl₂) 35.45 × 2 70.90
Nitrogen (N₃) 14.01 × 3 42.03
Oxygen (O₂) 16.00 × 2 32.00
Sulfur (S) 32.07 × 1 32.07
Total 392.3

Eigenschaften

IUPAC Name

4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOPDSJOLUQULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride typically involves four main stages:

  • Synthesis of the isoquinoline core with appropriate functionalization
  • Preparation of the chiral diazepane component
  • Coupling of these components via sulfonamide formation
  • Conversion to the dihydrochloride salt

Based on existing literature, both laboratory-scale and pilot-scale production methods have been developed, with special attention to regioselectivity, stereochemistry, and overall yield.

Isoquinoline Core Preparation

Sulfonation of Isoquinoline

The preparation of the isoquinoline core typically begins with the regioselective sulfonation of isoquinoline or 4-methylisoquinoline. This critical step determines the substitution pattern of the final product.

For the related compound fasudil, the synthesis involves direct sulfonation of isoquinoline to obtain isoquinoline-5-sulfonic acid, which is then converted to isoquinoline-5-sulfonyl chloride hydrochloride through chlorination with thionyl chloride. A similar approach can be adapted for 4-methylisoquinoline.

Preparation of 4-Methylisoquinoline Sulfate

For the synthesis of 4-methyl-5-sulfonylisoquinoline derivatives, the process typically begins with the preparation of 4-methylisoquinoline sulfate. Drawing from approaches used for similar compounds, this reaction can be conducted as follows:

To a solution of 4-methylisoquinoline in acetone, concentrated sulfuric acid is carefully added at 0-10°C. The mixture is stirred at this temperature range for approximately 2 hours. The precipitated crystals are then filtered, washed with acetone, and dried under reduced pressure to yield 4-methylisoquinoline sulfate as a crystalline solid.

Chlorosulfonylation

The next key step involves chlorosulfonylation to obtain 4-methyl-5-sulfonyl chloride isoquinoline. This can be achieved through a one-pot reaction similar to the method described for 4-fluoroisoquinoline-5-sulfonyl chloride:

  • The isoquinoline derivative is treated with sulfur trioxide and sulfuric acid
  • This is followed by treatment with thionyl chloride
  • The reaction mixture is then typically treated with HCl in ethyl acetate

In a practical synthesis described for a similar compound, a one-pot chlorosulfonylation method demonstrated excellent regioselectivity for the 5-position of the isoquinoline ring. This approach could be adapted for the 4-methyl derivative as well.

Preparation of the Diazepane Component

Asymmetric Synthesis Approach

The preparation of the 2-methyl-1,4-diazepane component is a critical step that requires careful control of stereochemistry. Based on methods described for similar compounds, the synthesis typically begins with a chiral starting material such as (S)-2-aminopropanol.

Protection and Functionalization

A typical approach involves:

  • Protection of the primary amine with a suitable protecting group, such as 2-nitrobenzenesulfonyl chloride (nosyl)
  • Activation of the alcohol, commonly using methanesulfonyl chloride (MsCl)
  • Displacement with an appropriate diamine, such as 3-aminopropanol
  • Protection of the resulting amine, often as a tert-butyloxycarbonyl (Boc) derivative

For example, in a related synthesis:

"(S)-(+)-2-Amino-1-propanol (2.6 kg, 35 mol) was dissolved in purified water (10.5 L), and sodium bicarbonate (4.4 kg, 52 mol) was added, and 2-nitrobenzenesulfonyl chloride (7.3 kg, 33 mol) dissolved in tetrahydrofuran (10.2 L) was added within the range of -8°C to -6°C."

This was followed by:

"The reaction solution was cooled to 0°C, and methanesulfonyl chloride (3.27 kg, 28.5 mol) dissolved in methylene chloride (2 L) was added at an internal temperature in the range of 5°C to 0°C."

Ring Formation

The key step in the preparation of the diazepane ring involves an intramolecular cyclization, typically conducted under Mitsunobu conditions. This reaction forms the seven-membered diazepane ring with the desired stereochemistry at the 2-position.

For instance, as described in the synthesis of a related compound:

"After basifying of the oxalate salt to afford the free amine, the intramolecular cyclization was conducted by treating under Mitsunobu conditions. The reaction proceeded smoothly to provide the desired product in 90% yield (95% purity by HPLC)."

The Mitsunobu cyclization typically employs reagents such as diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) to facilitate the intramolecular N-alkylation.

Deprotection

Following cyclization, the protecting groups are removed to provide the free diazepane. For nosyl-protected intermediates, the deprotection is typically achieved using thiophenol and potassium carbonate:

"Nosyl group cleavage with thiophenol/K2CO3 provided the Boc-diazepane in 65% overall yield and 98% purity following a pH-controlled aqueous workup."

The Boc-protected diazepane is then used directly in the coupling reaction with the isoquinoline sulfonyl chloride.

Coupling Reaction

Sulfonamide Formation

The coupling of the isoquinoline sulfonyl chloride with the diazepane component is typically performed under basic conditions to form the sulfonamide linkage.

Drawing from methods described for similar compounds:

"4-fluoroisoquinoline-5-sulfonyl chloride was involved in a 1-pot, two-step procedure in which this sulfonyl chloride was coupled with diazepane (TEA/MeCN) to access the ripasudil framework in quantitative yield."

Similarly, for other isoquinoline derivatives:

"To a solution of (S)-2-aminopropanol (2.08 kg, 27.7 mol) in CH2Cl2 (92 kg) was added Et3N (6.30 kg, 62.3 mol) and the solution was cooled below –10°C. To this mixture was gradually added sulfonyl chloride (7.04 kg, 25.0 mol) at –10°C over 1 h. The resulting mixture was stirred at the same temperature for 30 min and allowed to stir at 20°C for 18 h."

Deprotection of the Coupled Product

If the diazepane component still contains protecting groups after the coupling reaction, these need to be removed. For Boc-protected derivatives, deprotection is typically achieved using acidic conditions, such as trifluoroacetic acid in dichloromethane or HCl in dioxane or ethyl acetate.

Salt Formation and Purification

Conversion to Dihydrochloride Salt

The final step in the preparation involves the conversion of the free base to the dihydrochloride salt. This is typically achieved by treating the compound with HCl in an appropriate solvent, followed by crystallization.

For a similar compound:

"Finally, the purification was accomplished by the crystallization as the HCl salt in 73% yield over two steps (>99.9% ee). The crystalline salt was sufficiently pure for GMP production and clinical use."

Purification and Characterization

The dihydrochloride salt is typically purified by recrystallization from an appropriate solvent system. The purified product can be characterized by various analytical techniques, including melting point determination, optical rotation, IR spectroscopy, and NMR spectroscopy.

For related compounds, typical characterization data includes:

"White crystalline solid: mp 258-259°C (decomp); [α]20D –8.82 (c1.00, H2O); IR (KCl) 3406, 2983, 2763, 1588, 1324, 1146, 1129 cm-1;"

Comparative Analysis of Preparation Methods

Synthesis Route Comparison

Table 1 provides a comparison of different synthetic approaches reported for 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride and related compounds.

Table 1. Comparison of Synthetic Routes for Isoquinoline Sulfonamide Derivatives

Synthetic Route Key Features Advantages Limitations Overall Yield Reference
One-pot chlorosulfonylation approach Regioselective sulfonylation of isoquinoline; Mitsunobu cyclization for diazepane formation High regioselectivity; Suitable for scale-up Multiple protection/deprotection steps 65-73%
Sequential sulfonation-chlorination Direct sulfonation of isoquinoline followed by chlorination; Separate diazepane synthesis Straightforward chemistry; Well-established procedures Lower regioselectivity; Multiple purification steps Not reported
Asymmetric synthesis approach Use of chiral starting materials; Stereoselective diazepane formation High stereochemical purity; Good scalability More complex synthesis; Requires chiral starting materials >90% (for individual steps)

Optimization Parameters

Several parameters have been identified as critical for the optimization of the preparation method:

  • Temperature control during the chlorosulfonylation step
  • Selection of appropriate protecting groups for the diazepane synthesis
  • Reaction conditions for the Mitsunobu cyclization
  • Purification methods for the intermediates and final product

Scale-Up Considerations

Process Modifications for Industrial Production

For industrial-scale production, several modifications to the laboratory-scale procedures may be necessary:

  • Replacement of hazardous reagents with safer alternatives
  • Optimization of solvent volumes and recycling
  • Development of continuous-flow processes for key steps
  • Implementation of in-process controls for quality assurance

Analytical Methods for Quality Control

Purity Determination

The purity of 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Melting point determination
  • Elemental analysis

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and purity of the compound:

  • 1H NMR spectroscopy
  • 13C NMR spectroscopy
  • Infrared (IR) spectroscopy
  • Mass spectrometry

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-5-(2-Methyl-1,4-diazepan-1-ylsulfonyl)isoquinolin-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

    Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Sulfonylgruppe ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in wässrigem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

    Substitution: Substituierte Isochinolin-Derivate mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-5-(2-Methyl-1,4-diazepan-1-ylsulfonyl)isoquinolin-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

The following table summarizes structural and functional differences between H-1152 dihydrochloride and related compounds:

Compound Name Core Structure Substituents Biological Target Potency (IC₅₀) Key Applications
H-1152 dihydrochloride Isoquinoline 4-methyl; 5-(2-methyl-1,4-diazepane sulfonyl) ROCK1/2 1.6 nM (ROCK2) Research tool for Rho/ROCK signaling
Fasudil (HA-1077) Isoquinoline 5-(1,4-diazepane sulfonyl) ROCK1/2 330 nM (ROCK2) Therapeutic: Glaucoma, cerebral vasospasm
(S)-4-Fluoro analog Isoquinoline 4-fluoro; 5-(2-methyl-1,4-diazepane sulfonyl) ROCK1/2 11 nM (ROCK2) Preclinical Rho-kinase inhibitor
Y-27632 Pyridine + cyclohexane carboxamide (R)-trans-4-(1-aminoethyl)-N-(4-pyridyl) ROCK1/2 140 nM (ROCK2) Cell culture: Inhibits apoptosis
Key Observations:

Structural Modifications :

  • H-1152 incorporates a 4-methyl group and a chiral 2-methyl-1,4-diazepane sulfonyl group, enhancing its selectivity and potency compared to Fasudil, which lacks these substituents .
  • The (S)-4-fluoro analog (CAS: 737789-87-6) shares the diazepane sulfonyl moiety but replaces the methyl group with fluorine, resulting in reduced potency compared to H-1152 .

Potency and Selectivity :

  • H-1152 exhibits >200-fold higher potency than Fasudil against ROCK2 (IC₅₀ = 1.6 nM vs. 330 nM) due to its optimized substituents .
  • Y-27632, while less potent, is widely used in cell culture due to its stability and low cytotoxicity .

Synthetic Complexity :

  • H-1152 requires asymmetric synthesis of the diazepane ring, increasing production costs compared to Fasudil’s simpler 1,4-diazepane sulfonation .

Functional and Therapeutic Differences

  • Fasudil: Approved for clinical use in Japan for cerebral vasospasm and glaucoma.
  • H-1152: Primarily a research tool due to its high potency and cell permeability.
  • Y-27632 : Used in vitro to enhance cell survival in primary cultures (e.g., hepatocytes, neurons) .

Pharmacokinetic and Physicochemical Properties

Property H-1152 Dihydrochloride Fasudil Y-27632
Molecular Weight 392.34 g/mol 291.35 g/mol 320.24 g/mol
Solubility Water-soluble (salt form) Moderate High
Stability Stable at -20°C Hygroscopic Stable at 4°C

Biologische Aktivität

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H20Cl2FN3O2S
  • Molecular Weight : 396.31 g/mol

The structure features an isoquinoline core with a sulfonyl group linked to a diazepane derivative, which may influence its biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline have shown moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that isoquinoline derivatives possess antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacterial strains at low concentrations, suggesting potential as antimicrobial agents .

The biological activity of the compound may be attributed to its interaction with specific biological targets:

  • Receptor Binding : Isoquinoline derivatives often interact with neurotransmitter receptors and enzymes, influencing pathways involved in cell proliferation and apoptosis.
  • Cytotoxicity : The compound's ability to induce cytotoxic effects in cancer cells has been linked to the disruption of mitochondrial function and the activation of caspases .

Case Studies

  • Study on Antineoplastic Activity : A study conducted on various isoquinoline derivatives including our compound demonstrated significant cytotoxic effects against cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death .
  • Antimicrobial Efficacy : Another research effort highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showcasing the potential for development into therapeutic agents for infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerTK-1015
AnticancerHT-2920
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.